5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-8-4-7-12(9-13)17(26)24-18-14(16(23)25)10-15(27-18)11-5-2-1-3-6-11/h1-10H,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGOADOYOCFARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenyl and Benzamido Groups: The phenyl and benzamido groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Medicinal Chemistry
5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds with thiophene structures exhibit anticancer properties by inducing apoptosis in cancer cells. Specifically, the trifluoromethyl group enhances the compound's potency against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains, making it a candidate for developing new antibiotics.
Biological Research
Research has focused on the compound's interaction with biological systems:
- Neuroprotective Effects : Investigations suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative damage.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Organic Electronics : Due to its electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices. Its ability to form thin films contributes to its application in flexible electronic devices.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of thiophene compounds demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring and benzamido group contribute to its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Below is a detailed comparison of structurally related thiophene-carboxamide derivatives, focusing on molecular features and inferred properties.
Structural and Functional Analysis
Table 1: Comparative Analysis of Thiophene-Carboxamide Derivatives
Key Observations
Trifluoromethyl Group Effects: The target compound and JAMI1001A both feature trifluoromethyl groups, which are known to enhance metabolic stability and lipophilicity .
Substituent-Driven Solubility: BA92325 incorporates a sulfonyl-tetrahydroisoquinoline group, likely improving aqueous solubility compared to the hydrophobic trifluoromethylbenzamido group in the target compound .
Core Structure Modifications :
- JAMI1001A’s tetrahydrobenzo[b]thiophene core reduces aromaticity, possibly affecting membrane permeability compared to the planar thiophene core of the target compound .
Biological Activity: JAMI1001A demonstrates activity as a positive allosteric modulator of AMPA receptors, suggesting that the acetamido-trifluoromethylpyrazole motif is critical for this function .
Biological Activity
5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl group and a phenyl substituent, exhibits unique properties that may enhance its therapeutic efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contributes to its lipophilicity and metabolic stability, which are crucial for biological activity. The trifluoromethyl group enhances the compound's interaction with biological targets due to its strong electron-withdrawing nature.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : Similar thiophene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for reducing inflammation .
- Anticancer Properties : The structural features of thiophene derivatives are often linked to anticancer activities, with some compounds showing efficacy against specific cancer cell lines.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Gene Expression Modulation : It may also modulate gene expression related to inflammatory responses and tumor growth .
Research Findings and Case Studies
Several studies have explored the biological activity of thiophene derivatives:
-
Inhibitory Activity on COX and LOX Enzymes : A study reported that similar thiophene compounds exhibited IC50 values indicating potent inhibition of COX and LOX enzymes, which are crucial in inflammatory processes .
Compound IC50 (µM) Activity Compound A 29.2 5-LOX Inhibitor Compound B 6.0 COX Inhibitor Compound C 6.6 COX Inhibitor - In Vivo Anti-inflammatory Studies : Animal models have shown that certain thiophene derivatives can significantly reduce inflammation markers when administered at specific doses .
- Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What are the established synthetic routes for 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the thiophene core via the Gewald reaction , a well-documented method for 2-aminothiophene derivatives. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate is synthesized using ketones, sulfur, and cyanoacetates under reflux in ethanol with morpholine as a catalyst .
- Step 2: Introduce the 3-(trifluoromethyl)benzamido group via amide coupling . Activate the carboxylic acid (e.g., using thionyl chloride) and react with the amine-functionalized thiophene intermediate. Triethylamine (EtN) is often used to neutralize HCl byproducts .
- Optimization: Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., THF for solubility) and temperature (room temperature to 60°C) to improve yields. Column chromatography with silica gel is recommended for purification .
Basic: How is the structural identity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and substituent positioning. For example, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was structurally validated using single-crystal X-ray diffraction .
- Spectroscopic Techniques:
- Elemental Analysis: Verify empirical formulas (e.g., C, H, N, S content) to ensure purity .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity or biological interactions?
Methodological Answer:
The trifluoromethyl (-CF) group is electron-withdrawing, which:
- Enhances Stability: Reduces metabolic degradation by resisting oxidation, as seen in similar trifluoromethyl-containing pharmaceuticals .
- Modulates Binding Affinity: In docking studies, the -CF group increases hydrophobic interactions with target proteins (e.g., enzyme active sites). Computational tools like AutoDock Vina can model these interactions .
- Synthetic Challenges: The group’s steric bulk may hinder amidation reactions. Use excess acyl chloride (1.2–1.5 equivalents) and extended reaction times (24–48 hours) to overcome this .
Advanced: What strategies are effective for evaluating this compound’s biological activity in cancer or antimicrobial assays?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. IC values are calculated using nonlinear regression .
- Antimicrobial Screening: Employ disc diffusion or microdilution methods against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and validate with triplicate experiments .
- Mechanistic Studies: Perform Western blotting or qPCR to assess apoptosis-related proteins (e.g., Bcl-2, caspase-3) or gene expression changes .
Advanced: How should researchers address contradictions in reported spectral data or synthetic yields?
Methodological Answer:
- Spectral Discrepancies: Cross-validate with multiple techniques. For example, if NMR signals overlap, use 2D NMR (COSY, HSQC) or compare with published spectra of analogs .
- Yield Variability: Identify critical variables:
- Reproducibility: Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously. Share raw data (TLC plates, chromatograms) in supplementary materials .
Advanced: What computational methods are suitable for predicting this compound’s physicochemical properties or drug-likeness?
Methodological Answer:
- ADMET Prediction: Use SwissADME or PreADMET to estimate solubility, permeability (LogP), and cytochrome P450 interactions. The compound’s LogP (~3.5) suggests moderate lipophilicity, requiring formulation adjustments for bioavailability .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-deficient thiophene ring may favor electrophilic substitution at the 5-position .
- Molecular Dynamics (MD): Simulate binding modes with targets (e.g., kinases) using GROMACS. Analyze hydrogen bonds and binding free energy (MM-PBSA) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
